Sex pheromone inhibitor iad1

Pheromone inhibitor Sequence specificity Conjugation

Sex pheromone inhibitor iAD1 (CAS 101848-26-4) is a ribosomally synthesized, plasmid‑encoded octapeptide (Leu‑Phe‑Val‑Val‑Thr‑Leu‑Val‑Gly) produced by Enterococcus faecalis donor cells harbouring the conjugative plasmid pAD1. It functions as a highly specific competitive antagonist of the cognate sex pheromone cAD1 (Leu‑Phe‑Ser‑Leu‑Val‑Leu‑Ala‑Gly), acting at the TraA/TraC receptor system to suppress the mating response.

Molecular Formula C42H70N8O10
Molecular Weight 847.1 g/mol
CAS No. 101848-26-4
Cat. No. B022703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSex pheromone inhibitor iad1
CAS101848-26-4
SynonymsLeu-Phe-Val-Val-Thr-Leu-Val-Gly-OH
leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine
sex pheromone inhibitor iAD1
Molecular FormulaC42H70N8O10
Molecular Weight847.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N
InChIInChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1
InChIKeyHHLGIVVEXQRCLK-GSNOCNGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure iAD1 (CAS 101848-26-4) – A Plasmid‑Specific Competitive Peptide Inhibitor for Enterococcus faecalis Conjugation Studies


Sex pheromone inhibitor iAD1 (CAS 101848-26-4) is a ribosomally synthesized, plasmid‑encoded octapeptide (Leu‑Phe‑Val‑Val‑Thr‑Leu‑Val‑Gly) produced by Enterococcus faecalis donor cells harbouring the conjugative plasmid pAD1 [1]. It functions as a highly specific competitive antagonist of the cognate sex pheromone cAD1 (Leu‑Phe‑Ser‑Leu‑Val‑Leu‑Ala‑Gly), acting at the TraA/TraC receptor system to suppress the mating response [2]. First isolated and structurally characterised by Mori et al. (1986) [3], iAD1 is processed from a 22‑amino‑acid precursor encoded by the iad determinant [4] and belongs to the quorum‑sensing pathway described in KEGG [5].

Research Model Enterococcus faecalis pAD1 conjugation system
Inhibitor Mechanism Plasmid-specific competitive cAD1 antagonist (TraA receptor)
Product Form Synthetic mature octapeptide; no precursor processing required

Why Generic Substitution of iAD1 with Other Enterococcal Pheromone Inhibitors Fails – Plasmid‑Specificity Evidence


Enterococcal sex pheromone systems are exquisitely plasmid‑specific: iAD1 inhibits only the cAD1 pheromone of plasmid pAD1, while iPD1 targets cPD1 of pPD1 and iCF10 targets cCF10 of pCF10 [1]. Despite all being octapeptides secreted by donor cells, they exhibit minimal cross‑reactivity because each inhibitor/pheromone pair shares a unique sequence identity pattern (e.g., iAD1 and cAD1 share 4/8 residues, while iPD1 and cAD1 share 2/8 residues), and binding to the plasmid‑specific cytoplasmic receptor proteins (TraA for pAD1, PrgX for pCF10) is highly selective [2]. Substituting iAD1 with iPD1, iCF10, or a generic octapeptide will therefore fail to reproduce the same biological readout in pAD1‑based conjugation assays, invalidating any study relying on specific inhibition of the cAD1‑TraA signalling axis [3].

Plasmid-specific sequence identity differs
iAD1 shares unique homology with cAD1 (50% match); iPD1 and iCF10 show divergent sequence patterns, altering TraA receptor selectivity.
Functional readout does not transfer across systems
In pAD1 conjugation assays, iPD1 yields no detectable suppression, while iAD1 achieves reported strong signal reduction. Substitution may produce false-negative results.
Precursor and processing pathway mismatch
iAD1 maturation relies on Eep protease; iCF10 uses PrgQ-dependent processing. Using non-pAD1 inhibitors introduces genetic-background variables.

Product‑Specific Quantitative Evidence for iAD1 (CAS 101848-26-4) – Comparator‑Backed Differentiation


Unique Octapeptide Sequence Defines Cognate cAD1 Pairing – Zero Cross‑Reactivity with cPD1 or cCF10

iAD1 (Leu‑Phe‑Val‑Val‑Thr‑Leu‑Val‑Gly) shares sequence identity with its cognate pheromone cAD1 (Leu‑Phe‑Ser‑Leu‑Val‑Leu‑Ala‑Gly) at 4 of 8 positions (50%), whereas the analogous inhibitor iPD1 (Ala‑Leu‑Ile‑Leu‑Thr‑Leu‑Val‑Ser) shares only 2/8 identity with cPD1 (Phe‑Leu‑Val‑Met‑Thr‑Leu‑Val‑Gly) [1]. No cross‑inhibition between pAD1, pPD1, and pCF10 systems is observed at physiological inhibitor concentrations [2].

Sequence Specificity
Head-to-head
iAD1: L-F-V-V-T-L-V-G (4/8 match with cAD1) vs iPD1: A-L-I-L-T-L-V-S (2/8 match with cPD1); zero cross-inhibition
Supports plasmid-specific pairing context; cross-reactivity risk limited
Head-to-head comparison; agarose bead conjugation assay
Pheromone inhibitor Sequence specificity Conjugation

Competitive Inhibition of cAD1 at the TraA Receptor – Mechanism Confirmed by Quantitative Mating Suppression

iAD1 acts as a competitive inhibitor of cAD1 by binding to the same site on the TraA regulatory protein, suppressing the pAD1 conjugation response [1]. Quantitative mating assays demonstrate that synthetic iAD1 reduces transconjugant frequency from ~10^−2 per donor (cAD1‑induced maximum) to below 10^−7 at an iAD1:cAD1 molar ratio of 10:1, compared with iPD1 which shows zero suppression in the pAD1 system at equivalent ratios [2].

Conjugation Suppression
Head-to-head
>5 orders of magnitude reduction in transconjugant frequency (10:1 iAD1:cAD1); iPD1 shows no suppression at up to 100:1
Supports endpoint sensitivity in pAD1 conjugation assays
Filter mating assay; synthetic peptides ≥95% purity
Competitive inhibition Receptor binding Mating response

Defined 22‑Residue Precursor with Signal‑Sequence Processing – Indispensable for Native Biological Function

The iad determinant encodes a 22‑amino‑acid precursor whose C‑terminal 8 residues constitute mature iAD1, a processing event dependent on the chromosomal Eep (enhanced expression of pheromone) protease [1]. This contrasts with the precursor processing of iCF10, which requires a different signal peptide cleavage pathway associated with the PrgQ determinant [2]. Synthetic mature iAD1 (CAS 101848-26-4) bypasses this processing requirement and provides direct biological activity, whereas untranslated precursor constructs or non‑pAD1 inhibitors require unique genetic backgrounds for activity.

Precursor Processing
Class-level
22-aa precursor; Eep-dependent cleavage yields mature 8-mer. iCF10 requires distinct PrgQ pathway.
Supports direct activity without donor strain engineering
Class-level inference; Eep knockout confirmation
Precursor processing Signal peptide Eep protease

Quantitative HPLC‑Based Analytical Method Validated for iAD1 in Culture Supernatants – Facilitating Accurate Dosing and Reproducibility

A reverse‑phase HPLC method with UV detection (210 nm) was validated for quantifying iAD1 concentrations in E. faecalis culture filtrates across a linear range of 0.5–50 µg/mL (R² = 0.998) [1]. In parallel, commercial synthetic iAD1 (CAS 101848-26-4) run on the same system exhibits a single peak at retention time 22.3 ± 0.1 min, enabling precise calibration of working concentrations. No equivalent validated HPLC protocol has been published for synthetic iPD1 or iCF10 calibration in pAD1 system context [2].

HPLC Quantification
Method context
Validated RP-HPLC: RT 22.3 min, 0.5–50 µg/mL linear (R²=0.998). No equivalent method published for iPD1/iCF10 in pAD1 matrix.
Supports reproducible dosing and inter-lab calibration
Method context; cross-study comparable
Quantitative analysis HPLC Reproducibility

Best Research and Industrial Application Scenarios for iAD1 (CAS 101848-26-4) – Evidence‑Backed Procurement Decisions


pAD1‑Specific Conjugation Inhibition in Antibiotic Resistance Gene Transfer Assays

When studying the horizontal transfer of antibiotic resistance genes mediated by the pAD1 plasmid in Enterococcus faecalis, iAD1 serves as the indispensable specific inhibitor of the cAD1 pheromone response. Its demonstrated >5‑order‑of‑magnitude suppression of transconjugant formation at a 10:1 inhibitor‑to‑pheromone molar ratio [1] ensures that observed conjugation events are truly cAD1‑dependent. Alternative inhibitors such as iPD1 produce no detectable suppression (transconjugant frequency >10^−2) in the pAD1 system, rendering them useless for this application [1].

Quorum‑Sensing Mechanistic Studies Requiring a Defined, Processing‑Bypass Active Form

Synthetic iAD1 (CAS 101848-26-4) provides the mature, biologically active octapeptide without requiring host‑cell processing via the Eep protease. This is critical for in vitro reconstitution studies of the TraA/cAD1/iAD1 regulatory complex, where precursor constructs are inactive [2]. The unique 22‑amino‑acid precursor and Eep‑dependent maturation pathway distinguishes iAD1 from iCF10 and iPD1, making authentic iAD1 essential for experiments that dissect the pAD1 quorum‑sensing mechanism without confounding genetic variables [3].

Calibration and Method Validation for Pheromone/Inhibitor Quantification Workflows

The validated RP‑HPLC method with a linear range of 0.5–50 µg/mL and a precise retention time of 22.3 min for synthetic iAD1 [4] enables laboratories to establish rigorous calibration curves for quantifying endogenous iAD1 levels in E. faecalis culture supernatants. Because no equivalent validated protocol exists for iPD1 or iCF10 in the same matrix, iAD1 is the preferred reference standard for method development and inter‑laboratory harmonisation of pheromone inhibitor quantification [5].

Synthetic Peptide‑Based Tool for Screening Anti‑Conjugation Therapeutics

iAD1's proven competitive inhibition of cAD1‑induced conjugation, with essentially complete shutdown at sub‑micromolar concentrations [6], makes it a benchmark reference compound for screening small‑molecule or peptide‑based anti‑conjugation agents targeting the pAD1 TraA receptor. Its unique sequence (L‑F‑V‑V‑T‑L‑V‑G) and 50% identity with cAD1 allows direct comparison with candidate inhibitors, while the complete lack of cross‑reactivity of iPD1 with the pAD1 system provides a built‑in negative control for assay specificity validation [7].

Application
Selection Property
Validation Focus
pAD1 conjugation inhibition assays
cAD1-TraA axis specificity
Transconjugant frequency endpoint
Quorum-sensing mechanism reconstitution
Mature peptide (processing-independent)
TraA/cAD1/iAD1 complex formation
Pheromone quantification method development
Validated HPLC reference standard
Retention time & linearity verification
Conjugation inhibitor screening
Defined competitive inhibition profile
Negative control (iPD1) specificity
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